molecular formula C19H14F2N2O4S B2618537 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 877636-11-8

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2618537
CAS No.: 877636-11-8
M. Wt: 404.39
InChI Key: GUXPHIRZQRIOMZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyran-3-yl esters featuring a pyrimidinylsulfanyl-methyl substituent. The core structure consists of a 4-oxo-4H-pyran ring linked to a 3,4-difluorobenzoate ester.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4S/c1-10-5-11(2)23-19(22-10)28-9-13-7-16(24)17(8-26-13)27-18(25)12-3-4-14(20)15(21)6-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPHIRZQRIOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally, the introduction of the benzoate group. Common reagents used in these reactions include dimethylpyrimidine, sulfur-containing compounds, and fluorinated benzoic acids. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • The 3,4-difluorobenzoate group in the target compound offers stronger electron-withdrawing properties compared to 4-ethoxy (BC84700) or 3-methyl (BI64865) substituents. This may influence reactivity in nucleophilic acyl substitution or binding affinity in biological systems.
  • The 4-nitro group in BD68363 creates even greater electron withdrawal, likely enhancing polarity but reducing lipophilicity .

The 3,4-difluoro substitution balances moderate steric demand with enhanced metabolic stability, a common strategy in medicinal chemistry .

The 4-chloro substituent (BF77495) may confer higher chemical reactivity, making it prone to nucleophilic displacement reactions .

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a derivative of pyran and pyrimidine, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, receptor interactions, and other therapeutic potentials.

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of 452.53452.53 g/mol. The structural characteristics contribute to its biological functionalities.

Anticancer Activity

Research indicates that compounds containing the pyran nucleus exhibit significant cytotoxicity against various human tumor cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

  • Cytotoxicity: Studies have reported IC50 values in the low micromolar range (e.g., 0.250.580.25-0.58 µM) for related pyran derivatives against several cancer cell lines, including HCT-116 and UACC-62 .
  • Mechanism of Action: The presence of electron-withdrawing groups in the structure enhances cytotoxic activity by increasing the compound's reactivity towards cellular targets .

Receptor Interaction

The compound has been identified as a functional antagonist of the apelin (APJ) receptor, which is implicated in cardiovascular regulation and metabolism. This interaction suggests potential applications in treating cardiovascular diseases.

Key Findings:

  • Selectivity: The compound exhibits over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating a promising therapeutic profile .
  • Binding Affinity: It shows minimal binding to other GPCRs, reducing the likelihood of off-target effects .

Case Studies

  • Cytotoxic Evaluation: A study synthesized various pyran derivatives to evaluate their anti-proliferative activities against multiple cancer cell lines. The results indicated that compounds with specific substituents on the pyran ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Receptor Pharmacology: Another study focused on the pharmacological characterization of similar compounds as APJ receptor antagonists. The findings highlighted the potential for these compounds in modulating cardiovascular functions and energy metabolism .

Data Tables

Biological Activity IC50 (µM) Cell Lines
Cytotoxicity0.25 - 0.58HCT-116, UACC-62
APJ Receptor Antagonism>37-foldAPJ vs AT1 receptor

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